Penflutizide
Description
Significance of Benzothiadiazine Derivatives in Chemical and Biological Research
Benzothiadiazine derivatives are a prominent class of heterocyclic compounds characterized by a benzene (B151609) ring fused with a thiadiazine ring, containing both sulfur and nitrogen atoms. researchgate.netigi-global.com These compounds are widely recognized for their prevalence in biologically active molecules and numerous marketed pharmaceutical drugs. researchgate.netigi-global.commdpi.com
Historically, several benzothiadiazine derivatives have been utilized as diuretic and antihypertensive agents, including well-known drugs such as chlorothiazide, hydrochlorothiazide (B1673439), bendroflumethiazide, cyclothiazide, and diazoxide (B193173). researchgate.netigi-global.commdpi.com Beyond their established diuretic properties, the benzothiadiazine scaffold exhibits a broad spectrum of pharmacological activities. These include anti-cancer, antifungal, antimicrobial, anthelmintic, hypolipidaemic, and antidiabetic effects. researchgate.netigi-global.com Furthermore, certain derivatives have demonstrated antiviral properties, notably against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), and have been explored for anti-inflammatory effects and their ability to regulate the central nervous system. researchgate.netmdpi.comresearchgate.netacs.org Other reported bioactivities encompass Factor Xa inhibition, anti-Mycobacterium activity, and applications in treating benign prostatic hyperplasia. mdpi.com The versatility of benzothiadiazine derivatives extends beyond medicine, with some showing promise in agricultural chemistry as herbicides or plant growth regulators. ontosight.ai The ongoing research into these compounds underscores their importance in medicinal chemistry and drug discovery, driven by their capacity to interact with various enzymes and receptors within biological systems. ontosight.aiontosight.ai
Historical Perspective of Penflutizide Studies in Academic Chemistry
The broader class of 1,2,3-benzothiadiazine 1,1-dioxides, to which this compound belongs, has been a subject of intensive academic research since the 1960s. mdpi.comresearchgate.net Early investigations into benzothiadiazine derivatives largely focused on their utility as diuretic and antihypertensive agents. researchgate.netmdpi.comresearchgate.net
This compound itself is recognized as a thiazide diuretic and has been mentioned in various patent applications related to pharmaceutical compositions. google.comgoogle.com.nawho.intwho.intgoogle.com.na A significant development in the academic study of this compound, alongside other benzothiadiazine pharmaceuticals such as aquamox, thiabutazide, bendroflumethiazide, and cyclopenthiazide, involves their enantioselective synthesis. Researchers have successfully synthesized these compounds with high enantioselectivities in a single reaction step using chiral phosphoric acid catalysis. thieme-connect.comscispace.comunl.ptsakura.ne.jp This highlights a focus in academic chemistry on developing stereoselective synthetic routes for these complex molecules. Furthermore, efforts have been made in separating the enantiomers of racemic this compound. High optical purity of this compound enantiomers has been achieved through repeated chromatography on a semipreparative scale using chiral polyacrylamides, demonstrating academic interest in isolating and studying the individual stereoisomers of the compound. researchgate.net
Scope and Objectives of Current and Future this compound Research
Current and future research objectives concerning this compound, and benzothiadiazine derivatives in general, are aligned with the broader goals of scientific inquiry: to contribute new knowledge, test hypotheses, and provide evidence-based insights. researchgate.netscribbr.comresearcher.life
The scope of ongoing research on benzothiadiazine derivatives, which directly informs the direction for this compound studies, includes:
Structure-Activity Relationship (SAR) Studies: Investigations are underway to understand how modifications to the chemical structure of benzothiadiazine derivatives influence their biological activity. This includes efforts to enhance antineoplastic activity and potentially reduce toxicity, as seen with studies on diazoxide derivatives for anticancer applications. nih.gov
Interactions with Biological Systems: Research continues to delve into the fundamental interactions of these compounds with cellular components, such as cell membranes, to elucidate their mechanisms of action. researchgate.netmdpi.com
Advanced Synthetic Methodologies: A key objective is the development and refinement of new synthetic routes, particularly those enabling enantioselective synthesis, to produce specific stereoisomers of this compound and related compounds with high purity and efficiency. thieme-connect.comscispace.comunl.ptsakura.ne.jpresearchgate.net
Exploration of Diverse Pharmacological Activities: Beyond their established diuretic uses, current research aims to thoroughly explore and characterize the potential of this compound and other benzothiadiazine derivatives in areas such as anticancer, antiviral, and anti-inflammatory applications. researchgate.netmdpi.comresearchgate.netontosight.aiontosight.aiontosight.ai
Future research objectives for this compound are likely to build upon these foundations, focusing on:
Optimization of Enantioselective Synthesis: Further refining synthetic processes to achieve even higher enantioselectivity and scalability for this compound, facilitating the production of single, pharmacologically active isomers. thieme-connect.comscispace.comunl.ptsakura.ne.jpresearchgate.net
Mechanistic Elucidation: Conducting in-depth studies to precisely define the molecular targets and pathways through which this compound exerts its biological effects, especially if specific activities like anticancer or antiviral properties are further validated. ontosight.ainih.gov
Novel Derivative Design: Leveraging computational and medicinal chemistry approaches to design and synthesize novel this compound derivatives with improved therapeutic profiles, enhanced potency, and minimized off-target effects. mdpi.com
Agricultural Applications: Further investigating the potential of this compound and its derivatives for applications in agricultural chemistry, such as their utility as herbicides or plant growth regulators. ontosight.ai
These objectives underscore a continued commitment to understanding the fundamental chemistry and diverse biological potential of this compound within the context of benzothiadiazine derivatives.
Compound Names and PubChem CIDs
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxo-3-pentyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O4S2/c1-2-3-4-5-12-18-9-6-8(13(14,15)16)10(24(17,20)21)7-11(9)25(22,23)19-12/h6-7,12,18-19H,2-5H2,1H3,(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHXXQAIVSMYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048815 | |
| Record name | Penflutizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1766-91-2 | |
| Record name | Penflutizide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1766-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penflutizide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penflutizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penflutizide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENFLUTIZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91NGD0O6FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Penflutizide
Enantioselective Synthesis Strategies
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance in medicinal chemistry. For Penflutizide, which contains a stereocenter, obtaining a single enantiomer is crucial for its therapeutic efficacy.
Chiral Brønsted acid catalysis has emerged as a powerful tool for the enantioselective synthesis of a wide variety of chiral compounds. In the context of synthesizing the core structure of this compound, the benzothiadiazine dioxide scaffold, chiral phosphoric acids have been shown to be effective catalysts. For instance, a chiral phosphoric acid-catalyzed kinetic resolution of sulfoximines has been reported, providing access to chiral benzothiadiazine-1-oxides with moderate to good enantioselectivities. acs.orgfigshare.com This method represents a significant step towards the enantioselective synthesis of this compound and related compounds.
The combination of an achiral cobalt(III) catalyst with a pseudo-C2-symmetric H8-binaphthyl chiral carboxylic acid enables the asymmetric synthesis of benzothiadiazine-1-oxides from sulfoximines and dioxazolones via enantioselective C-H bond cleavage. nih.govconsensus.app This dual catalytic system provides a novel approach to constructing the chiral benzothiadiazine core with high enantioselectivity. nih.gov
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid | Sulfoximine | Benzothiadiazine-1-oxide | Up to 36.6% | Moderate to Good | acs.org |
| Cobalt(III) / Chiral Carboxylic Acid | Sulfoximine and Dioxazolone | Benzothiadiazine-1-oxide | High | - | nih.gov |
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative to traditional catalysis. Various organocatalysts have been developed for the synthesis of heterocyclic compounds, including those with the benzo(thia)diazine scaffold. For example, bifunctional benzothiadiazine catalysts have been developed and shown to be effective in promoting asymmetric epoxidation reactions. core.ac.uk These catalysts, which lack reactive sulfur atoms, are resistant to oxidation and possess strong hydrogen-bond-donating abilities, making them suitable for a range of oxidation reactions. core.ac.uk
Furthermore, the benzothiadiazine scaffold itself has been incorporated into the design of organocatalysts. A benzothiadiazine derivative of (1R,2R)-DPEDA has been used to catalyze the enantioselective addition of glyoxylate (B1226380) cyanohydrins to N-Boc-imines, affording the desired products in high yields. mdpi.com Computational studies have suggested that the thiourea (B124793) scaffold, which is structurally related to the benzothiadiazine core, provides a narrower catalytic pocket compared to benzothiadiazine, leading to excellent enantioselectivity in certain reactions. acs.org
The quest for more efficient and selective catalysts for the synthesis of this compound and its analogs is an ongoing area of research. Novel axially chiral styrene-based organocatalysts have been designed and synthesized, demonstrating remarkable capabilities in producing densely substituted spirooxindoles with high conversion rates and exceptional enantioselectivity. researchgate.net While not directly applied to this compound synthesis, the principles behind the design of these catalysts could be adapted for the asymmetric synthesis of the benzothiadiazine core.
Researchers have also developed novel chiral polymer catalysts containing cinchonidinium moieties, which have shown high enantioselectivities in various asymmetric transformations. researchgate.net The development of such polymeric catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. The design of new chiral ligands, such as those based on ferrocenyl phosphines for gold(I) catalysis, also represents a promising avenue for the development of novel catalytic systems for enantioselective cyclization reactions that could be applied to the synthesis of complex heterocyclic molecules like this compound. nih.gov
Development of Efficient and Sustainable Synthetic Pathways
Beyond enantioselectivity, the development of synthetic pathways that are efficient in terms of atom economy, energy consumption, and waste generation is a key goal of modern organic chemistry.
The optimization of reaction conditions is a critical step in developing any synthetic process. prismbiolab.com This involves a systematic investigation of various parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the desired product. researchgate.netmdpi.com Methodologies like Design of Experiments (DoE) can be employed to efficiently screen a wide range of reaction parameters and identify the optimal conditions. nih.gov
In the context of the synthesis of benzothiadiazine derivatives, a rhodium-catalyzed C−H amidation/cyclization sequence has been developed that provides benzothiadiazine-1-oxides in good yields with high functional group tolerance. acs.org The optimization of such catalytic processes is crucial for their practical application in the synthesis of pharmaceuticals like this compound. The use of automated, self-optimizing reactors can further accelerate the discovery of optimal reaction conditions. nih.gov
| Parameter | Description | Impact on Reaction |
|---|---|---|
| Temperature | The measure of the average kinetic energy of the particles in a system. | Affects reaction rate and selectivity. |
| Solvent | The liquid in which a solute is dissolved to form a solution. | Influences solubility of reactants and can affect reaction mechanism and rate. |
| Catalyst Loading | The amount of catalyst used relative to the amount of reactant. | Impacts reaction rate and cost-effectiveness. |
| Reaction Time | The duration of the chemical reaction. | Determines the extent of reaction completion and can affect product degradation. |
A thorough understanding of the reaction mechanism and the identification of key synthetic intermediates are essential for the optimization of a synthetic pathway. In the multi-step synthesis of a complex molecule like this compound, each intermediate must be carefully characterized to ensure the desired stereochemistry and purity are maintained throughout the synthesis.
For example, in the synthesis of a key intermediate for Beraprost, a prostacyclin analogue, an enantioselective intramolecular oxa-Michael reaction of an α,β-unsaturated amide was mediated by a newly developed benzothiadiazine catalyst. beilstein-journals.org The resulting chiral dihydrobenzofuran scaffold served as a crucial intermediate for the subsequent construction of the complex tricyclic core. beilstein-journals.org Similarly, the synthesis of this compound would involve several key intermediates, the isolation and characterization of which would be critical for the successful and efficient production of the final active pharmaceutical ingredient.
Mechanistic Organic Chemistry and Reaction Pathways
Elucidation of Penflutizide Synthesis Mechanisms
The synthesis of this compound can be achieved with high enantioselectivity through Brønsted acid catalysis nih.govaps.orgresearchgate.net. This approach leverages the precise control offered by chiral catalysts to direct the stereochemical outcome of the reaction. Specifically, chiral phosphoric acids have been identified as suitable catalysts for the straightforward synthesis of various benzo(thia)diazine pharmaceuticals, including this compound, in a single reaction step with excellent enantioselectivities aps.orgresearchgate.net. This method represents a practical and useful approach to synthesizing chiral aminals, which form the core structure of this compound nih.govaps.org.
Role of Hydrogen Bonding in Catalysis
Hydrogen-bond catalysis is a form of organocatalysis that utilizes hydrogen bonding interactions to accelerate and control organic reactions imrpress.com. In the context of this compound synthesis via chiral phosphoric acids, hydrogen bonding plays a crucial role in achieving high enantioselectivity researchgate.net. These catalysts can activate both electrophiles and nucleophiles simultaneously through hydrogen bond donation and acceptance, a concept known as bifunctional catalysis researchgate.netimrpress.com.
Key roles of hydrogen bonding in such catalytic processes include:
Activation of Electrophiles: Hydrogen bond donors can act as general or specific acids, activating electrophiles by protonation or by enhancing the electrophilicity of a carbonyl carbon researchgate.netimrpress.com.
Stabilization of Anionic Intermediates: Hydrogen bonding can stabilize transient anionic intermediates formed during the reaction, lowering the energy barrier to reaction imrpress.com.
Induction of Enantioselectivity: The close association of the chiral catalyst molecule to the substrate via hydrogen bonds allows for the discrimination between enantiotopic faces of the substrate, leading to the formation of a specific enantiomer researchgate.netimrpress.com.
Phase-Transfer Facilitation: In some cases, hydrogen bonding catalysts can facilitate phase-transfer, bringing ionic reactants into solution to enable the reaction nih.govfunakoshi.co.jp.
This synergistic action of hydrogen bonding, particularly within chiral phosphoric acid catalysts, is fundamental to achieving the observed high enantioselectivity in the synthesis of compounds like this compound researchgate.net.
Computational Modeling of Transition States in Synthesis
Computational modeling plays a vital role in understanding the intricate details of chemical reactions, particularly in elucidating elusive transition states that are difficult to observe experimentally mdpi.comnih.gov. For organic synthesis, these models provide insights into reaction mechanisms, aid in catalyst design, and help optimize reaction conditions mdpi.commdpi.com.
Methods commonly employed in computational chemistry for studying transition states include:
Quantum Chemistry Techniques: Density Functional Theory (DFT) is a widely used quantum chemistry method. When combined with techniques like the Nudged Elastic Band (NEB) method, it can be used to locate minimum energy pathways and identify saddle points corresponding to transition states nih.govmdpi.comunibo.it. This process, while accurate, can be computationally intensive mdpi.comnih.gov.
Machine Learning and AI Models: Recent advancements include the development of machine learning and AI models that can rapidly predict transition state structures and energies, significantly accelerating the computational process mdpi.comnih.govmdpi.com. These models can approximate the potential energy surface, allowing for efficient searches for transition states and providing data for kinetic models nih.gov.
While specific computational modeling studies on this compound synthesis were not detailed in the provided sources, these computational approaches are generally applicable to complex organic syntheses, especially those involving chiral catalysts and enantioselective pathways. They provide a theoretical framework to predict reaction rates, understand selectivity, and guide experimental endeavors by revealing the energetic and structural characteristics of the fleeting transition states mdpi.comnih.govmdpi.com.
Degradation Pathways and Product Identification
This compound, like many organic compounds, can undergo various degradation processes when exposed to different environmental conditions. Understanding these pathways is crucial for assessing its stability and environmental fate.
Hydrolytic Degradation Mechanisms
Hydrolytic degradation involves the chemical breakdown of a compound by water mdpi.comresearchgate.netresearchgate.net. This process typically occurs through the cleavage of bonds, such as ester or amide linkages, by water molecules mdpi.comresearchgate.netresearchgate.netpharmacareers.in. In polymers, hydrolytic degradation can lead to chain scission, resulting in the formation of shorter chains, oligomers, and monomers researchgate.netpharmacareers.in. The rate of hydrolysis can be influenced by factors such as pH and the presence of enzymes researchgate.netpharmacareers.ingoogleapis.com.
While specific hydrolytic degradation mechanisms for this compound were not explicitly detailed in the provided search results, compounds containing sulfonyl (S=O) and nitrogen-containing heterocyclic rings, as present in this compound (C13H18F3N3O4S2) researchgate.net, can be susceptible to hydrolytic cleavage depending on the specific chemical environment and the stability of these bonds.
Oxidative Degradation Mechanisms
Oxidative degradation involves reactions with oxidizing agents, often initiated by free radicals, leading to changes in the chemical structure of a compound nih.govresearchgate.netbeilstein-journals.org. This can result in chain scission and the formation of various oxygenated products such as ketones, aldehydes, alcohols, carboxylic acids, and hydroperoxides nih.govresearchgate.netbeilstein-journals.org. Functional groups like amines, sulfides, and phenols are particularly susceptible to electron transfer oxidation beilstein-journals.org.
General mechanisms of oxidative degradation often involve:
Initiation: Formation of free radicals, often through the abstraction of hydrogen atoms, when the compound is exposed to heat or light in the presence of oxygen nih.gov.
Propagation: Reaction of these radicals with oxygen to form peroxide radicals, which can then react with other parts of the molecule, propagating the degradation chain nih.gov.
Termination: Reaction of different radicals with each other, leading to stable products and ending the chain reaction.
Although direct oxidative degradation mechanisms for this compound were not specifically provided, its chemical structure, containing sulfur and nitrogen atoms within a complex heterocyclic system, suggests potential susceptibility to oxidative processes, especially under conditions that promote radical formation.
Photolytic Degradation Mechanisms and Macromolecular Interaction
Photolytic degradation refers to any chemical process where a compound is decomposed by the action of light, particularly UV radiation unibo.it. This compound has been identified as a photosensitive drug, exhibiting phototoxic effects googleapis.combeilstein-journals.org.
The photolytic degradation of this compound can occur through mechanisms involving macromolecular interactions:
Photosensitized Lipid Peroxidation: this compound, upon UV-A irradiation, has been shown to induce in vitro peroxidation of squalene (B77637), a lipid googleapis.com. This process, known as lipid peroxidation (LPO), is an oxidative degradation reaction of lipids triggered by oxidative stress, often involving free radical attack on polyunsaturated fatty acids funakoshi.co.jpnih.gov. The photosensitized peroxidation of squalene by this compound was observed to be repressed by the presence of sodium azide (B81097) or 2,5-dimethylfuran, indicating the involvement of singlet oxygen (¹O₂) in the mechanism googleapis.com. This suggests an indirect photolysis mechanism where this compound acts as a photosensitizer, absorbing light and generating reactive oxygen species that then react with lipids beilstein-journals.org.
DNA Nicking: Studies have demonstrated that UV-A irradiated this compound can induce DNA nicking, leading to the degradation of plasmid DNA googleapis.com. While the nicking activity of benzothiadiazines like this compound was weaker compared to some phenothiazines, its ability to cause DNA damage upon photoexcitation highlights a direct macromolecular interaction leading to degradation. The interaction of molecules with DNA and their affinity for this macromolecule is crucial in photosensitization techniques, where light-activated agents can cause DNA damage.
These findings indicate that this compound's photolytic degradation involves its interaction with biological macromolecules (lipids and DNA), leading to their damage and highlighting its photosensitizing properties.
Thermal Degradation Studies
Identification and Structural Elucidation of Degradation Products
The identification and structural elucidation of degradation products are critical for understanding the stability profile of any chemical compound. This process typically involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, photolysis, thermal) and then analyzing the resulting degraded samples using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy osti.govuni.luWeather information for query: this compound racemization half-life pHnih.govcreation.com. These techniques enable the separation, detection, and characterization of new chemical entities formed during degradation. For this compound, while its enantiomers have been obtained and its racemization kinetics studied, specific information detailing the chemical structures or names of its degradation products, along with the analytical methods used for their elucidation, was not found in the consulted literature.
Stereochemical Aspects of Degradation and Racemization Kinetics
This compound (2a), as a benzothiadiazine, exhibits stereochemical properties, and its enantiomers have been successfully obtained in high optical purity through chromatographic methods Current time information in Asia/Manila.. The study of its stereochemical stability is crucial, particularly concerning racemization, which is the process where an enantiomerically pure compound converts into a racemic mixture (an equal mixture of both enantiomers) norman-network.com.
Research has specifically investigated the first-order racemization kinetics of this compound as a function of pH in aqueous solutions Current time information in Asia/Manila.. This indicates that the rate at which this compound racemizes is dependent on the acidity or alkalinity of its environment. Such studies typically involve monitoring the change in optical purity or enantiomeric excess over time using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases Current time information in Asia/Manila.norman-network.com. The influence of pH on racemization rates is a common phenomenon in organic chemistry, often proceeding via mechanisms such as deprotonation of a carbon acid under basic conditions or dehydration of an alcohol under acidic conditions researchgate.net. The determination of these kinetics, along with chiroptical data, provides valuable insights into the configurational stability of this compound in solution Current time information in Asia/Manila..
Advanced Analytical Techniques for Penflutizide Characterization
Spectroscopic Methods for Structural and Stereochemical Analysis
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for elucidating the intricate structural and stereochemical details of Penflutizide.
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing detailed information about the connectivity of atoms and their spatial arrangement scispace.com.
Conventional NMR spectroscopy is generally unable to distinguish between enantiomers in an achiral solvent because their chemical shifts and spin-spin coupling constants are identical scispace.comnih.govresearchgate.net. To achieve chiral discrimination for compounds like this compound, several NMR-based methods are employed, primarily by converting enantiomers into diastereomeric species, which possess different magnetic environments and thus yield distinct NMR signals researchgate.netmdpi.com.
Common mechanisms for chiral discrimination via NMR include:
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers. The differing interactions within these complexes lead to distinct chemical shifts for the enantiomers, allowing their differentiation and quantification mdpi.com.
Chiral Derivatizing Agents (CDAs): This approach involves reacting the chiral analyte with a pure chiral reagent to form covalent diastereomers. These diastereomers can then be separated and analyzed by standard NMR, as they have different physicochemical properties researchgate.netchiralpedia.com.
Chiral Lanthanide Shift Reagents (LSRs): Paramagnetic lanthanide complexes can induce differential chemical shifts for enantiomers by forming diastereomeric adducts, facilitating their resolution in the NMR spectrum researchgate.net.
Self-Induced Diastereomeric Anisochrony (SIDA): In some cases, chiral compounds can self-associate in solution to form diastereomeric aggregates, leading to observable nonequivalences in their NMR spectra even without an external chiral selector mdpi.com. The magnitude of this nonequivalence can be influenced by solvent choice, concentration, and temperature mdpi.com.
While specific research findings on this compound's chiral discrimination using these NMR methods were not detailed in the provided context, these mechanisms are broadly applicable to chiral molecules.
Dynamic NMR (DNMR) spectroscopy is utilized to study reversible molecular processes, such as conformational changes, which result in alterations in chemical shifts or coupling constants libretexts.org. By varying parameters like temperature, DNMR can provide insights into the rates and thermodynamics of conformational interconversions libretexts.orgresearchgate.net.
Mass spectrometry is an indispensable and highly sensitive analytical technique for the structural elucidation of small molecules, providing precise molecular weight determination and fragmentation patterns libretexts.orgcurrenta.depittcon.orgnih.gov.
Key applications of MS in the structure elucidation of this compound include:
Accurate Mass Determination: High-resolution mass spectrometers, such as Q-ToF (quadrupole time-of-flight) instruments, can measure the mass of a molecule or its fragments with high accuracy (e.g., to four decimal places). This precision allows for the confident determination of the elemental composition of this compound and its fragments currenta.denih.gov. For this compound (C₁₃H₁₈F₃N₃O₄S₂), its monoisotopic mass is 401.0691 Da ebi.ac.uk. Predicted adducts, such as [M+H]⁺ at m/z 402.07638 and [M+Na]⁺ at m/z 424.05832, can be used to confirm its molecular weight uni.lu.
Table 1: Predicted Mass Spectrometry Adducts for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 402.07638 | 183.4 |
| [M+Na]⁺ | 424.05832 | 187.4 |
| [M+NH₄]⁺ | 419.10292 | 186.1 |
| [M+K]⁺ | 440.03226 | 180.7 |
| [M-H]⁻ | 400.06182 | 176.5 |
| [M+Na-2H]⁻ | 422.04377 | 183.3 |
| [M]⁺ | 401.06855 | 182.3 |
| [M]⁻ | 401.06965 | 182.3 |
| Data from PubChemLite uni.lu. |
Isotope Pattern Analysis: High-resolution MS allows for the visualization of the isotope pattern for a given mass signal, which is specific to an elemental composition and further supports the determined sum formula. This is particularly useful for compounds containing elements with distinctive isotope ratios, such as sulfur and fluorine in this compound currenta.de.
Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the intact molecular ions (or protonated/deprotonated molecules) into smaller, characteristic fragment ions nih.gov. Analyzing these fragmentation patterns provides crucial information about the substructures present within the molecule currenta.depittcon.org. Different ionization techniques, such as Electrospray Ionization (ESI) for non-volatile substances or Electron Ionization (EI) and Chemical Ionization (CI) for volatile substances, can be employed depending on the desired information currenta.deaaup.edu. ESI is commonly used with Q-ToF mass spectrometers currenta.de. The ability to generate sum formulas for these fragments significantly aids in piecing together the complete structure of an unknown compound like this compound currenta.de.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds, especially for chiral molecules.
High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for determining the enantiomeric purity of chiral compounds numberanalytics.comheraldopenaccess.us. Enantiomeric excess (ee) is a measure of the purity of a chiral compound, defined as the difference between the mole fractions of the two enantiomers numberanalytics.commasterorganicchemistry.com.
For this compound, if it exists as enantiomers, chiral HPLC methods would be critical. These methods typically involve:
Chiral Stationary Phases (CSPs): This is the most common approach, where the chromatographic column contains a chiral material that can selectively interact with the enantiomers, leading to their differential retention and separation chiralpedia.comnumberanalytics.com. The success of chiral HPLC depends on the ability of the CSP to form transient diastereomeric complexes with the enantiomers, which possess different physicochemical properties chiralpedia.com.
Pre-derivatization to Diastereomers: In this indirect method, the enantiomers of this compound would be reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form covalent diastereomeric derivatives. These diastereomers can then be separated on a conventional achiral HPLC column, as they have different physical properties chiralpedia.comnih.gov. This method requires the presence of a suitable reactive functional group on the analyte and a stable, enantiomerically pure CDA chiralpedia.com.
HPLC offers high resolution, sensitivity, and specificity, making it the instrument of choice for determining enantiomeric purity heraldopenaccess.us. The method can be validated for parameters such as linearity, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable quantification of enantiomeric impurities nih.gov.
Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS) for Metabolite Profiling
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) stands as a powerful analytical tool for the comprehensive characterization and profiling of metabolites. This hyphenated technique combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry, enabling the identification and quantification of a wide array of compounds, including those that are polar, non-volatile, or thermally labile researchgate.netnih.govmetwarebio.com.
UPLC-MS is particularly valuable in metabolomics for its ability to provide high sensitivity and selectivity, along with the potential for structural elucidation, even at low micromolar to nanomolar concentration levels nih.gov. It allows for the simultaneous quantification of multiple analytes within a sample researchgate.net. The technique is widely applied to detect and characterize metabolites in complex biological matrices such as human urine, plasma, and tissue samples nih.govmetwarebio.comnih.govmdpi.comnih.govfrontiersin.org.
A key advantage of UPLC-MS in metabolite profiling is its effectiveness in handling the complexities of biological samples. For instance, advanced data processing techniques like mass defect filtering (MDF) can be applied to high-resolution LC/MS data. MDF utilizes drug and core structure filter templates to selectively remove ions that fall outside of preset filter windows, thereby facilitating the detection and structural characterization of metabolites while effectively removing endogenous interferences from complex biological matrices nih.gov. This capability ensures that even in samples with high background noise, metabolite peaks can be clearly identified nih.gov.
UPLC-MS-based metabolomics approaches have been successfully employed in various studies for untargeted metabolite profiling, allowing for the unbiased detection and relative quantification of hundreds to thousands of metabolites in biological or environmental samples metwarebio.comfrontiersin.org. This approach is crucial for comparing metabolic changes and identifying significantly different metabolites, providing insights into metabolic pathways metwarebio.comfrontiersin.org.
Development and Validation of Analytical Methodologies
The development and validation of analytical methodologies are critical processes in chemical and pharmaceutical analysis, ensuring that the methods used to measure the identity, purity, potency, and stability of substances are accurate, precise, and reliable emerypharma.comupm-inc.comlabmanager.comresearchgate.net. These processes are continuous and interdependent tasks within research and development, quality control, and quality assurance departments researchgate.net. The primary objective is to demonstrate that a proposed analytical method is suitable for its intended purpose and capable of producing consistent and accurate results over time and under varying conditions emerypharma.comupm-inc.comlabmanager.com.
Analytical method development involves a systematic approach to selecting and optimizing analytical techniques that are sensitive, specific, and robust enough to measure the target attribute within acceptable limits of accuracy and precision emerypharma.comlabmanager.com. Once a method is developed, it must be validated to confirm its reliability and reproducibility labmanager.com. Key parameters for method validation, often guided by regulatory frameworks such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), include:
Accuracy: The closeness of agreement between the value found and the accepted true value.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range.
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest analyte concentration that can be reliably detected, but not necessarily quantified.
Limit of Quantification (LOQ): The lowest analyte concentration that can be quantitatively determined with suitable precision and accuracy.
Ruggedness: The degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, lots of reagents, elapsed assay times, etc.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters emerypharma.comlabmanager.com.
These validation parameters ensure that the method performs consistently and reliably for its intended application, from early research to commercial production, supporting quality control and regulatory submissions upm-inc.comlabmanager.com.
Green Analytical Chemistry Approaches
Green Analytical Chemistry (GAC) represents a transformative approach in analytical science, prioritizing sustainability and environmental stewardship while maintaining high standards of accuracy and precision mdpi.comresearchgate.net. The core objective of GAC is to minimize or entirely eliminate the use of hazardous and toxic reagents, solvents, and techniques throughout the analytical process, encompassing sample preparation, pre-treatment, and determination phases researchgate.netajprd.com. This aligns with the broader sustainable development concept, aiming to reduce the environmental footprint of chemical analysis mdpi.comrsc.org.
Key principles and approaches within Green Analytical Chemistry include:
Minimizing Waste Generation: Reducing the quantity of byproducts and analytical waste, and implementing proper waste management mdpi.comajprd.comuvigo.es.
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical carbon dioxide, ionic liquids, and bio-based solvents mdpi.comresearchgate.netajprd.com. For example, water-based solvent systems have been shown to be effective in pharmaceutical analysis, reducing the need for toxic organic solvents like acetonitrile (B52724) and methanol (B129727) mdpi.com.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted, ultrasound-assisted, and photo-induced processes mdpi.com.
Miniaturization and Automation: Developing miniaturized and portable analytical devices and integrating automation to reduce solvent consumption, sample size, and analysis time mdpi.comuvigo.es. The fifth principle of GAC specifically refers to the preference for automated and miniaturized methods, which significantly contribute to reducing solvent consumption uvigo.es.
Direct Analytical Techniques: Prioritizing direct analytical techniques to avoid extensive sample treatment whenever possible uvigo.es.
Avoiding Derivatization: Reducing or eliminating the need for derivatization steps, which often involve hazardous reagents uvigo.es.
These innovations not only lead to lower operational costs but also contribute to broader environmental goals, fostering a more holistic and responsible approach to chemical analysis mdpi.com.
Method Optimization for Complex Chemical and Biological Matrices
Optimizing analytical methods for complex chemical and biological matrices is crucial due to the inherent challenges posed by these samples. Biological matrices, such as blood, plasma, urine, and tissue samples, contain a multitude of endogenous compounds (e.g., proteins, phospholipids, salts, and other organic substances) that can interfere with analyte detection and quantification, leading to matrix effects researchgate.netnih.govnih.govmoca.net.uayoutube.com. These interferences can suppress or enhance the analyte signal, affecting the accuracy and reliability of the analytical results moca.net.uayoutube.com.
Effective method optimization for complex matrices typically involves strategic sample preparation and careful consideration of analytical parameters. Common strategies to mitigate matrix effects and enhance method performance include:
Sample Preparation Techniques:
Protein Precipitation: A widely used method to remove proteins, which can cause significant matrix effects and column fouling researchgate.netyoutube.com.
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): These techniques are employed to isolate the analyte of interest from the matrix and concentrate it, while also removing interfering substances ajprd.com. SPE, for instance, offers advantages over LLE by reducing solvent usage and avoiding emulsion formation ajprd.com.
Oxidative Mineralization: Particularly effective for biological fluids like whole blood, this approach efficiently eliminates complex organic matrices and reduces biological hazards, improving the accuracy of elemental analysis moca.net.ua.
Dilution: While simple, direct dilution can be effective for relatively higher analyte concentrations and can reduce matrix effects by lowering the concentration of interfering substances moca.net.uayoutube.com.
Matrix Effect Assessment and Correction:
Internal Standards: The use of internal standards, particularly isotopically labeled analogues, is a common and highly effective strategy to correct for matrix effects and variations in sample preparation and instrument performance, thereby improving the accuracy and reliability of results moca.net.ua.
Matrix Effect Studies: Thorough studies are conducted to assess the extent of matrix effects by comparing analyte signals in matrix-matched standards versus solvent standards nih.gov.
Chromatographic and Spectrometric Optimization:
Chromatographic Separation: Optimizing chromatographic parameters (e.g., column chemistry, mobile phase composition, flow rate, temperature) to achieve sufficient separation of the analyte from matrix interferences researchgate.netfrontiersin.org.
Mass Spectrometry Parameters: Adjusting MS parameters (e.g., ionization source conditions, collision energy, detector settings) to maximize analyte signal and minimize interference from co-eluting matrix components researchgate.net.
The goal of these optimization strategies is to achieve high sensitivity, accuracy, and efficiency, ensuring that the analytical method can reliably quantify the target compound even in challenging biological and chemical environments researchgate.netnih.gov.
Computational Chemistry and Theoretical Studies of Penflutizide
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and intrinsic properties of a molecule. mdpi.comresearchgate.net Such calculations solve quantum mechanical equations to determine the electron density, from which numerous molecular properties can be derived. nih.gov For Penflutizide, these methods would provide a precise, three-dimensional model of its most stable geometric structure and offer deep insights into its chemical reactivity.
Key parameters typically determined through DFT calculations include:
Optimized Molecular Geometry: This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (most stable) conformation of the this compound molecule. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov These maps are crucial for predicting how this compound might interact with biological receptors or other molecules, with negative potential regions (typically colored red) indicating sites likely to interact with positive charges and positive potential regions (blue) indicating the opposite. researchgate.netrsc.org
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netyoutube.com
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, descriptors like chemical hardness, softness, and electrophilicity can quantitatively predict the reactivity of this compound. nih.gov
The data generated from these quantum chemical calculations would be foundational for understanding this compound's intrinsic stability and its potential sites for metabolic attack or interaction with biological targets.
Table 1: Illustrative Data from Quantum Chemical Calculations for this compound This table presents the types of data that would be generated from a DFT study. Specific values for this compound are not available in published literature and are shown for illustrative purposes only.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Gap (ELUMO - EHOMO) | 5.3 eV |
| Chemical Hardness (η) | Measure of resistance to change in electron distribution | 2.65 eV |
| Electrophilicity Index (ω) | Measure of the ability to accept electrons | 2.78 eV |
| Dipole Moment | Measure of the overall polarity of the molecule | 3.1 D |
Molecular Dynamics Simulations for Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can reveal how a molecule like this compound behaves in a dynamic environment, such as in aqueous solution or when interacting with a biological macromolecule like a protein. mdpi.commdpi.com This provides critical information on the molecule's flexibility and the nature of its intermolecular interactions. nih.gov
An MD simulation of this compound would allow researchers to:
Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt at a given temperature and identify the most populated or energetically favorable ones. nih.gov
Study Solvation: Model how water molecules arrange around this compound, which is essential for understanding its solubility and the energetic cost of removing it from an aqueous environment to enter a protein binding site.
Investigate Protein-Ligand Stability: If this compound is modeled within the binding site of a protein, MD simulations can assess the stability of the interaction over time. mdpi.com This involves monitoring key metrics like the root-mean-square deviation (RMSD) to see how much the molecule's position fluctuates.
Identify Key Interactions: The simulation can track specific interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and a protein, revealing which amino acid residues are most important for binding.
These simulations bridge the gap between the static picture provided by quantum calculations and the dynamic reality of biological systems. youtube.comuzh.ch
Reaction Mechanism Predictions and Energy Profiles for this compound Transformations
Theoretical chemistry can be used to predict how a molecule might undergo a chemical reaction, such as metabolic transformation. mdpi.com By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products. nih.gov This involves locating transition states—the highest energy point along a reaction coordinate—and calculating the activation energy required to overcome this barrier. nih.gov
For this compound, such studies could elucidate:
Metabolic Pathways: Predict the most likely sites on the molecule for metabolic modification by enzymes (e.g., hydroxylation, oxidation).
Degradation Mechanisms: Investigate the chemical stability of this compound under various conditions by modeling potential degradation pathways.
Energy Profiles: Calculate the energy changes throughout a proposed reaction. An energy profile plots the energy of the system against the reaction progress, showing the relative energies of reactants, transition states, intermediates, and products. researchgate.net A low activation energy suggests a faster, more favorable reaction.
This information is invaluable for predicting the metabolites of this compound and understanding its persistence and reactivity in vivo.
Table 2: Example of a Predicted Energy Profile for a Hypothetical this compound Transformation This table illustrates the type of data generated when predicting a reaction mechanism. These values are hypothetical and not based on actual calculations for this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (this compound + Enzyme) | 0.0 | Initial state of the system |
| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the first step |
| 3 | Intermediate | -5.7 | A stable species formed during the reaction |
| 4 | Transition State 2 (TS2) | +12.1 | Energy barrier for the second step |
| 5 | Products (Metabolite + Enzyme) | -20.4 | Final state of the system |
In Silico Modeling of Molecular Interactions
In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to predict how a ligand like this compound might bind to the active site of a target protein. upf.edunih.gov
A typical molecular docking study for this compound would involve:
Target Identification: The primary target for thiazide diuretics is the thiazide-sensitive Na+-Cl− cotransporter (NCC). A 3D structural model of this protein would be used.
Docking Simulation: A computational algorithm would sample many possible positions and orientations (poses) of this compound within the protein's binding site. mdpi.commdpi.com
Scoring and Ranking: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores represent the most likely binding modes. nih.govplos.org
Interaction Analysis: The best-scoring pose is analyzed to identify the specific non-covalent interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—that stabilize the complex. nih.gov
These studies can rationalize the drug's mechanism of action at a molecular level and guide the design of new molecules with potentially improved affinity or selectivity. Combining docking with MD simulations can provide a more refined and dynamic view of the binding interaction. rsc.org
Environmental Fate and Degradation Studies of Penflutizide
Mobility and Distribution in Environmental Systems
Despite a thorough investigation using multiple search queries related to these topics, no studies, reports, or data tables concerning Penflutizide were identified. The scientific community has published extensively on the environmental fate of other chemical compounds and pesticides, detailing their degradation processes and mobility in the environment. However, such information appears to be unavailable for this compound within the scope of the conducted search.
Therefore, it is not possible to provide a detailed, evidence-based article on the environmental fate and degradation of this compound at this time. Further research and publication in peer-reviewed scientific journals would be necessary to address the knowledge gap regarding the environmental impact and persistence of this compound.
Molecular and Systems Biology Studies Non Clinical Pharmacology
Molecular Interactions with Biological Macromolecules
The interaction of small molecules like Penflutizide with biological macromolecules, such as DNA and proteins, is crucial for understanding their mechanism of action and potential effects within biological systems. These interactions often involve non-covalent forces, including hydrogen bonds, hydrophobic interactions, ionic bonds, and Van der Waals forces, which collectively stabilize the complex formed between the small molecule and the macromolecule. nih.govguidetopharmacology.orgeasychem.org
This compound has been shown to induce DNA nicking activities, particularly when exposed to UV-A irradiation. In studies involving plasmid pBR322, this compound, categorized as a benzothiadiazine, facilitated the conversion of closed-circular DNA to its open-circular form. This indicates a capacity to induce single-strand breaks in DNA. nih.govnih.govnih.gov While this nicking activity was observed, it was noted to be considerably weaker compared to that induced by phenothiazine (B1677639) derivatives such as chlorpromazine (B137089) hydrochloride (CPZ) and promethazine (B1679618) hydrochloride (PMZ) under similar UV-A exposure conditions. nih.gov The process of DNA nicking involves the introduction of a break in one strand of the DNA double helix, which can alter DNA topology and function. suprabank.orgmanchester.ac.uk
Table 1: Comparative DNA Nicking Activities Under UV-A Irradiation
| Compound Class | Example Compound | DNA Nicking Activity (Relative) |
| Phenothiazines | Chlorpromazine Hydrochloride (CPZ) | High |
| Phenothiazines | Promethazine Hydrochloride (PMZ) | High |
| Benzothiadiazines | This compound (PFZ) | Weaker than CPZ/PMZ |
| Benzothiadiazines | Hydrochlorothiazide (B1673439) (HCT) | Weaker than CPZ/PMZ |
| Benzothiadiazines | Methyclothiazide (MCT) | Weaker than CPZ/PMZ |
| Quinazolinones | Afloqualone (AQ) | Weaker than CPZ/PMZ |
Note: Relative activity based on qualitative descriptions from source nih.gov.
Protein binding is a critical determinant of a drug's pharmacokinetics, influencing its distribution, metabolism, and excretion. nih.govmims.com Serum albumin, particularly human serum albumin (HSA), is the most abundant plasma protein and serves as a principal transporter for various endogenous and exogenous molecules, including many drugs. mims.comwikipedia.orguni.lunih.govcytivalifesciences.com
This compound has been mentioned in the context of studies involving bovine serum albumin (BSA), a protein commonly used in in vitro binding assays. For instance, a patent describes the use of 0.4 mg/ml bovine serum albumin in solutions containing this compound, among other thiazide diuretics, when investigating compounds that may possess binding affinity for sirtuin proteins. cenmed.comgoogleapis.comgoogleapis.com This suggests that this compound, like many other small molecules, is expected to interact with serum albumin. However, specific quantitative data regarding this compound's binding affinity (e.g., dissociation constants) or detailed binding sites on serum albumin are not extensively detailed in the publicly available literature from these searches. General protein binding mechanisms involve interactions such as hydrophobic forces, electrostatic attractions, hydrogen bonding, and Van der Waals forces. easychem.org
Investigation of Molecular Targets and Pathways
Understanding the molecular targets and pathways modulated by a compound is fundamental to its pharmacological characterization.
This compound is classified as a thiazide diuretic and a Na+-Cl- symport inhibitor. nih.gov This primary mechanism of action involves interference with sodium and chloride reabsorption in the kidney. Beyond this, this compound has been associated with specific biological pathways in databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes). It is listed as a drug within the "FGF23-NCC/NPT signaling pathway" and the "Parathyroid hormone synthesis, secretion and action" pathway. nih.gov
FGF23-NCC/NPT Signaling: Fibroblast Growth Factor 23 (FGF23) is a hormone primarily involved in phosphate (B84403) homeostasis. It acts on renal proximal tubular cells to suppress phosphate reuptake and inhibit the expression of 1α-hydroxylase, an enzyme crucial for vitamin D production. fishersci.cascribd.com FGF23 also influences calcium and sodium reabsorption in the distal tubules. fishersci.ca The sodium-chloride cotransporter (NCC) in the distal tubules is a target for thiazide diuretics, which inhibit sodium reabsorption. fishersci.ca While this compound is listed in this pathway, its specific, detailed modulation beyond its general role as a thiazide diuretic inhibiting NCC is not explicitly elaborated in the search results.
Parathyroid Hormone Synthesis, Secretion, and Action: Parathyroid hormone (PTH) is a key regulator of calcium and phosphorus homeostasis, secreted by the parathyroid glands. Its synthesis and secretion are tightly regulated by extracellular ionized calcium and 1,25-dihydroxyvitamin D. americanelements.comnih.govfishersci.caciteab.com While this compound is linked to this pathway, specific research detailing how this compound directly or indirectly modulates parathyroid hormone synthesis or secretion beyond the general effects of thiazide diuretics on calcium and phosphate balance was not found.
As a thiazide diuretic, this compound's primary known molecular target is the Na+-Cl- symporter. nih.gov While some broader contexts, such as patent literature, might mention this compound alongside compounds that modulate G protein-coupled receptors (GPCRs) or other targets, direct evidence or detailed research specifically demonstrating this compound's binding affinity to other receptors or its direct modulation of general signaling pathways (beyond its known diuretic action) was not identified in the provided search results. nih.gov
Metabolomics and Pathway Perturbation Analysis
Metabolomics is a field dedicated to the comprehensive study of metabolites within a biological system, providing a snapshot of metabolic processes and their perturbations. Pathway perturbation analysis, often integrated with metabolomics or transcriptomics, aims to identify specific biological pathways that are significantly altered under certain conditions or in response to a compound. metabolomicsworkbench.orgfishersci.caamericanelements.comuni.lunih.govadvaitabio.combioconductor.orgnih.govbiorxiv.orgfrontiersin.orgmetabolomicsworkbench.org
While metabolomics and pathway perturbation analysis are powerful tools in modern drug discovery and toxicology, specific detailed research findings focusing on the metabolomic profile or pathway perturbations directly induced by this compound were not identified in the conducted searches. One study mentioned the use of Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate the enantiomers of this compound, indicating its amenability to such analytical techniques. researchgate.net However, this was a method development study for enantiomer differentiation, not an investigation into the metabolomic changes or pathway perturbations caused by this compound administration.
Metabolite Profiling in Experimental Systems
Detailed research findings and data tables on the metabolite profiling of this compound in experimental systems are not available in the provided search results. Metabolite profiling studies generally involve the qualitative and quantitative analysis of a compound's biotransformation in various in vitro (e.g., liver microsomes, hepatocytes) and in vivo (e.g., animal models) systems to identify and characterize its metabolites uni.lunorman-network.com. Such studies are crucial for understanding a compound's metabolic fate and can inform lead compound optimization and toxicological assessments norman-network.com.
Understanding Metabolic Signatures Induced by this compound
Specific information on the metabolic signatures induced by this compound is not present in the current search results. Metabolic signatures refer to the characteristic changes in the metabolome of a biological system in response to an external stimulus, such as drug treatment. These studies aim to identify core metabolic pathways affected by the compound. While metabolomics can provide a comprehensive snapshot of the biochemistry of a biological system, specific data for this compound in this regard is not available.
Identification of Biomolecular Markers in Biological Systems
The identification of biomolecular markers specifically induced by this compound in biological systems is not detailed in the provided information. Biomolecular markers, or biomarkers, are quantifiable biological parameters that can indicate a particular pathophysiological condition or a pharmacological response to a therapeutic regimen. They can include changes in cellular or tissue-level characteristics, genetic alterations, or proteinaceous biomolecules. While the concept of identifying such markers is important in drug development, concrete data linking this compound to specific biomolecular markers is not present.
Future Directions and Emerging Research Avenues for Penflutizide
Integration of Artificial Intelligence and Machine Learning in Penflutizide Research
ML algorithms can be instrumental in various stages of drug discovery, including the identification of novel drug targets and the prediction of drug-target interactions (DTI). nih.govmdpi.comresearchgate.net By training models on large databases of known DTIs, researchers can predict the potential interactions of this compound with other biological targets, possibly revealing new therapeutic applications or explaining off-target effects. mdpi.com This process typically involves representing the drug and target molecules through various features and using algorithms like Random Forest or Support Vector Machines for prediction. mdpi.comjetir.org
A significant challenge in diuretic therapy is the phenomenon of diuretic resistance, where patients have an inadequate response to standard doses. nih.gov A recent study successfully developed an ML model using the XGBoost algorithm to predict diuretic resistance in hospitalized patients by analyzing 21 common variables, including serum creatinine, blood pressure, and serum chloride. nih.gov Similar models could be developed specifically for this compound, enabling clinicians to identify patients at risk of poor response and to tailor therapeutic strategies accordingly. Another study utilized an ML-based approach to identify distinct subgroups of patients with acute decompensated heart failure based on their responsiveness to diuretics, creating a "diuretic efficiency score." news-medical.net This phenomapping could be applied to this compound to refine patient selection for optimal outcomes.
Furthermore, AI can enhance the quantitative structure-activity relationship (QSAR) models for thiazide-like diuretics. By analyzing the structural features of this compound and related compounds alongside their biological activities, deep learning models can identify the key molecular determinants of efficacy and selectivity. nih.gov This knowledge can guide the design of new, more potent, and safer diuretic agents.
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| Target Identification | Deep Learning, Network Analysis | Discovery of novel biological targets for this compound. |
| Drug Repurposing | Machine Learning-based DTI Prediction | Identification of new therapeutic indications for this compound. |
| Personalized Medicine | Predictive Modeling (e.g., XGBoost) | Prediction of patient-specific responses and diuretic resistance. nih.gov |
| Lead Optimization | Generative Adversarial Networks (GANs) | Design of novel diuretic molecules with improved properties. mdpi.com |
| Toxicity Prediction | QSAR, Deep Learning | Early identification of potential adverse effects. nih.gov |
Multiscale Modeling Approaches for Comprehensive Understanding of this compound Behavior
To gain a deeper understanding of how this compound functions at a molecular level, researchers are turning to multiscale modeling. This computational approach bridges different levels of biological complexity, from the quantum behavior of the drug molecule to the dynamics of its interaction with large protein targets and the cellular environment.
At the most fundamental level, quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. mdpi.comnih.gov These calculations provide insights into the molecule's geometry, charge distribution, and reactivity, which are crucial for understanding how it binds to its target. mdpi.comnih.gov
To simulate the interaction of this compound with its primary target, the Na-Cl cotransporter (NCC), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. mdpi.com In this approach, the drug and the critical amino acids in the binding site of the protein are treated with high-accuracy QM methods, while the rest of the protein and the surrounding water molecules are modeled using more computationally efficient classical molecular mechanics (MM) force fields. mdpi.com This allows for a detailed investigation of the binding mechanism, including the formation of specific bonds and the energetics of the interaction. In silico studies on other thiazide diuretics like hydrochlorothiazide (B1673439) have already demonstrated the feasibility of modeling their binding to protein targets. nih.govresearchgate.net
Molecular Dynamics (MD) simulations can then extend this view to observe the behavior of the this compound-NCC complex over time. nih.gov These simulations can reveal the conformational changes in the protein upon drug binding and the role of water molecules in mediating the interaction, providing a dynamic picture of the inhibition mechanism. mdpi.com By understanding these detailed molecular interactions, researchers can rationally design new derivatives of this compound with enhanced binding affinity and specificity.
Table 2: Multiscale Modeling Techniques for this compound Research
| Modeling Scale | Computational Method | Research Focus |
|---|---|---|
| Electronic/Atomic | Quantum Mechanics (QM), Density Functional Theory (DFT) | Electronic structure, charge distribution, and reactivity of this compound. mdpi.comnih.gov |
| Molecular Interaction | QM/MM, Molecular Docking | Binding affinity and interaction mechanism with the Na-Cl cotransporter. mdpi.comnih.gov |
| Macromolecular Dynamics | Molecular Dynamics (MD) Simulations | Conformational changes of the target protein upon binding; stability of the drug-protein complex. nih.gov |
Application of Green Chemistry Principles in this compound Research and Development
The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. mdpi.comnih.gov These principles focus on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com For this compound, a sulfur-containing sulfonamide, applying these principles can lead to more sustainable and efficient manufacturing processes. nih.gov
The synthesis of sulfonamides, the core structure of this compound, has traditionally involved multi-step processes that can generate significant waste. nih.govingentaconnect.com One key metric in green chemistry is the E-factor, which measures the mass ratio of waste to the desired product; the pharmaceutical industry typically has a high E-factor, ranging from 25 to over 100. pharmtech.com Green chemistry aims to lower this by improving reaction efficiency.
Recent research has focused on developing greener synthetic routes for sulfonamides. This includes the use of metal-free catalytic systems, which avoid the environmental and economic costs associated with heavy metal catalysts. nih.gov For example, an iodine-mediated reaction has been developed for S-N bond formation at room temperature, offering a practical and efficient approach. nih.gov Another strategy involves using less hazardous solvents or even conducting reactions in water, which significantly reduces the generation of volatile organic compounds (VOCs). ingentaconnect.comjddhs.com
Key green chemistry principles applicable to this compound synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or using innocuous alternatives. jddhs.comjddhs.com
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents, which are used in excess and generate more waste. pharmtech.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. jddhs.com
By redesigning the synthesis of this compound according to these principles, manufacturers can reduce waste, improve safety, and lower production costs, contributing to a more sustainable pharmaceutical lifecycle.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Hydrochlorothiazide |
| Chlorthalidone |
| Indapamide |
Q & A
Basic Research Questions
Q. How can researchers design experiments to characterize Penflutizide’s physicochemical and pharmacokinetic properties?
- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural elucidation. Pharmacokinetic studies should employ in vivo models (e.g., rodents) to measure absorption, distribution, metabolism, and excretion (ADME). Validate assays via triplicate measurements and statistical validation (e.g., coefficient of variation <15%) to ensure reproducibility .
- Framework : Apply the PICOT framework to structure the research question:
- P (Population): Model organisms or cell lines.
- I (Intervention): this compound administration.
- C (Comparison): Placebo or standard therapeutic controls.
- O (Outcome): Quantified ADME parameters.
- T (Time): Defined observation periods (e.g., 24-hour pharmacokinetic profiling) .
Q. What analytical methods are suitable for detecting this compound in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for trace-level detection in plasma or tissue homogenates. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Validate methods per ICH guidelines for linearity, accuracy, and precision .
- Data Presentation : Separate raw data (e.g., chromatograms) from processed results (e.g., concentration-time curves) in supplementary files. Use tables with Roman numerals for primary data and appendices for secondary datasets .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictory data on this compound’s target selectivity?
- Methodology : Combine omics approaches (e.g., proteomics for protein binding profiles, transcriptomics for gene expression changes) with in silico docking simulations to identify off-target interactions. Use dose-response assays to differentiate primary vs. secondary effects. Address contradictions via meta-analysis of existing datasets, applying heterogeneity tests (e.g., I² statistic) to identify confounding variables .
- Framework : Apply FINER criteria to refine the question:
- F easible: Ensure access to advanced instrumentation (e.g., cryo-EM for structural studies).
- I nteresting: Link findings to unresolved debates in pharmacology.
- N ovel: Compare results to prior studies on structurally analogous compounds.
- E thical: Adhere to institutional review board (IRB) protocols for animal/human studies.
- R elevant: Align with therapeutic goals (e.g., reducing off-target toxicity) .
Q. What strategies optimize in vitro to in vivo extrapolation (IVIVE) for this compound’s efficacy?
- Methodology : Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data (e.g., hepatic microsomal stability) with species-specific physiological parameters. Validate models via sensitivity analysis and cross-species scaling (e.g., allometric principles). Include uncertainty quantification (e.g., Monte Carlo simulations) to address inter-individual variability .
- Data Management : Archive modeling inputs/outputs in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata for reproducibility .
Q. How should researchers address ethical challenges in human trials involving this compound?
- Methodology : Design trials with explicit inclusion/exclusion criteria (e.g., excluding pregnant participants) and obtain informed consent emphasizing risks/benefits. Use randomization and blinding to minimize bias. Report adverse events transparently in results sections, referencing CONSORT guidelines .
- Documentation : Submit protocols to ethics committees with:
- Hypothesis justification (literature review).
- Participant recruitment plans (e.g., stratified sampling).
- Data anonymization procedures .
Methodological Guidance
Q. What are best practices for synthesizing this compound analogs to explore structure-activity relationships (SAR)?
- Experimental Design : Use combinatorial chemistry libraries to vary functional groups (e.g., halogen substituents). Characterize analogs via X-ray crystallography for conformational analysis. Test bioactivity in dose-ranging studies (e.g., IC₅₀ determinations) .
- Reporting : Limit main text to 5 key analogs; describe others in supplementary materials with synthesis protocols .
Q. How can researchers mitigate batch-to-batch variability in this compound formulations?
- Quality Control : Implement Good Manufacturing Practice (GMP) guidelines for raw material sourcing. Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (e.g., particle size distribution) .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify variability sources (e.g., excipient interactions) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
